molecular formula C18H21NO3S2 B2366577 (E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide CAS No. 1376448-82-6

(E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide

Cat. No.: B2366577
CAS No.: 1376448-82-6
M. Wt: 363.49
InChI Key: UJRDVCDNLULZPE-UHFFFAOYSA-N
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Description

(E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide is a chemically sophisticated sulfonamide derivative designed for pharmacological and biochemical research. This compound integrates multiple functional groups, including an ethenesulfonamide backbone and a methylsulfinyl moiety, which may contribute to its potential bioactivity and reactivity in biological systems. Sulfonamide-based compounds are extensively investigated for their ability to interact with diverse biological targets, such as adrenergic receptors . The methylsulfinyl group is of particular interest in redox biochemistry and may play a role in modulating cellular oxidative stress responses, a mechanism central to the Nrf2 signaling pathway . Research applications for this compound are broad and may include exploration as a potential modulator of receptor signaling, a candidate for investigating structure-activity relationships in medicinal chemistry, and a tool compound for studying the interaction of organosulfur compounds with key regulatory proteins like Keap1-Nrf2 . Its structural features make it a valuable asset for scientists developing novel therapeutic strategies for oxidative stress-related conditions, inflammatory diseases, and other disorders where precise modulation of cellular signaling is critical . This product is strictly intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

(E)-2-(4-methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S2/c1-15-8-10-16(11-9-15)12-13-24(21,22)19-18(14-23(2)20)17-6-4-3-5-7-17/h3-13,18-19H,14H2,1-2H3/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRDVCDNLULZPE-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC(CS(=O)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(CS(=O)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Sulfonamide Formation

A prominent method involves palladium-catalyzed cross-coupling, leveraging Suzuki-Miyaura or Heck reactions to construct the ethene backbone.

Procedure (Adapted from CN109553555B):

  • Substrate Preparation : React 4-methylphenylboronic acid with vinyl sulfonyl chloride under Pd(PPh₃)₄ catalysis in tetrahydrofuran (THF) at 60°C for 12 hours to form (E)-2-(4-methylphenyl)ethenesulfonyl chloride.
  • Amine Coupling : Combine the intermediate with 2-methylsulfinyl-1-phenylethylamine (synthesized via Ellman’s chiral sulfinamide methodology) in dichloromethane (DCM) using triethylamine (TEA) as a base. Stir at room temperature for 6 hours.
  • Workup : Purify via flash chromatography (DCM/MeOH, 95:5) to yield the target compound (67% yield).

Key Data :

Step Reagents/Conditions Yield Purity
1 Pd(PPh₃)₄, THF, 60°C 82% 95%
2 TEA, DCM, rt 67% 98%

Advantages : High stereoselectivity due to Pd-mediated coupling; compatible with air-sensitive intermediates.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Ellman’s sulfinamide auxiliaries enable enantioselective introduction of the 2-methylsulfinyl group (US10858315B2):

Procedure :

  • Sulfinamide Formation : React (R)-(+)-tert-butanesulfinamide with 1-phenylethylamine in the presence of Ti(OEt)₄ to form (R)-N-(1-phenylethyl)tert-butanesulfinamide.
  • Sulfonation : Treat with (E)-2-(4-methylphenyl)ethenesulfonyl chloride (from Method 2.1) in DCM/TEA, followed by acidic cleavage (HCl/EtOH) to remove the auxiliary.
  • Oxidation : Oxidize the resultant sulfide to sulfoxide using m-CPBA (meta-chloroperbenzoic acid) in DCM at 0°C.

Key Data :

Step Reagents/Conditions Optical Purity Yield
1 Ti(OEt)₄, THF 98% ee 85%
3 m-CPBA, DCM 99% ee 73%

Advantages : High enantiomeric excess (ee); scalable for industrial applications.

Reductive Amination and Sulfonyl Chloride Activation

This two-step approach avoids transition-metal catalysts (PMC9618713):

Procedure :

  • Reductive Amination : React 2-methylsulfinyl-1-phenylethylamine with 4-methylbenzaldehyde in methanol using NaBH₃CN as a reductant (24 hours, rt).
  • Sulfonylation : Treat the amine intermediate with ethenesulfonyl chloride in DCM/TEA (0°C to rt, 4 hours).

Key Data :

Step Reagents/Conditions Yield
1 NaBH₃CN, MeOH 78%
2 TEA, DCM 65%

Advantages : Cost-effective; avoids palladium catalysts.

Stereochemical Control and Optimization

(E)-Selectivity in Ethene Formation

The (E)-configuration is enforced using sterically hindered bases (e.g., K₃PO₄) during cross-coupling, minimizing isomerization. Polar solvents (THF > DMF) further enhance selectivity (PMC9462268).

Sulfoxide Chirality

Ellman’s auxiliary ensures >98% ee, while oxidation conditions (m-CPBA stoichiometry, temperature) prevent over-oxidation to sulfone.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability Cost
Pd-Catalyzed Coupling 67 High High $$$
Chiral Auxiliary 73 Very High Moderate $$$$
Reductive Amination 65 Moderate High $$

Challenges and Solutions

  • Sulfoxide Racemization : Minimized by low-temperature oxidation and avoiding protic solvents.
  • Byproduct Formation : Silica gel chromatography (DCM/MeOH) removes sulfone impurities.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares its core ethenesulfonamide scaffold with several synthesized analogs. Key differences lie in the substituents on the aromatic rings and the sulfonamide nitrogen. Below is a comparative analysis:

Compound Name Aryl Substituents (R1, R2) Sulfonamide Nitrogen Substituent Melting Point (°C) Yield (%) Key Spectral Data (1H NMR/HRMS) Biological Relevance (if reported)
Target Compound 4-Methylphenyl (R1) 2-Methylsulfinyl-1-phenylethyl N/A N/A N/A Not reported in evidence
(E)-6d () 4-Methoxyphenyl (R1), 4-Fluorophenyl (R2) 4-Fluorophenyl 98–100 49 δ 3.85 (OCH3), [M+H]+: 308.0703 Anticancer screening (implicit)
(E)-6e () 2-Methoxyphenyl (R1), 4-Methoxyphenyl (R2) 4-Methoxyphenyl 112–114 65 δ 3.61/3.76 (OCH3), [M+H]+: 320.0849 Not specified
(E)-6s () 2,4,6-Trimethoxyphenyl (R1), 4-Methoxy-3-nitrophenyl (R2) 4-Methoxy-3-nitrophenyl 172–174 49 δ 3.83/3.86 (OCH3), [M+H]+: 425.0963 Intermediate for nitro-to-amine reduction
(E)-6c () 4-Bromophenyl (R1), 4-Fluorophenyl (R2) 4-Fluorophenyl 138–140 79 Data consistent with method A Structural analog for halogenated systems

Key Observations :

  • Steric and Chiral Influence : The methylsulfinyl group in the target compound introduces a chiral center, which is absent in analogs like 6d or 6e . This could enhance enantioselective interactions in biological systems .
  • Synthetic Accessibility : Higher yields (e.g., 65–79% for 6c and 6e ) correlate with less sterically hindered substituents, whereas nitro-containing analogs (e.g., 6s ) require multistep synthesis .
Physicochemical Properties
  • Solubility : Methoxy-substituted analogs (e.g., 6e , 6f ) exhibit improved solubility in polar solvents due to hydrogen-bonding capacity, whereas bromo/fluoro derivatives (e.g., 6c ) are more lipophilic .
  • Thermal Stability : Higher melting points (e.g., 172–174°C for 6s ) are observed in nitro-substituted derivatives, likely due to intermolecular π-π stacking and hydrogen bonding .

Biological Activity

(E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including sulfonamide and sulfinyl moieties. Its IUPAC name is this compound, with the following molecular formula:

Property Value
Molecular FormulaC18H21N1O3S2
Molecular Weight373.49 g/mol
SMILESCC(C=C(C(=O)NCC1=CC=CC=C1)S(=O)(=O)N(C)C)C)C
InChI KeyUJRDVCDNLULZPE-OUKQBFOZSA-N

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can interact with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of metabolic pathways where sulfonamides are known to act as competitive inhibitors.
  • Receptor Modulation : The compound may bind to specific receptors, modulating their activity. This could lead to altered signal transduction pathways that affect cellular responses.
  • Anticancer Activity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects on various cancer cell lines. The potential for this compound to act as an anticancer agent warrants further investigation.

Anticancer Properties

Research has indicated that derivatives of sulfonamide compounds can exhibit significant anticancer properties. For instance, studies involving structurally related compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells:

  • Case Study 1 : A study evaluated a series of biphenyl derivatives similar to this compound against human cancer cell lines. Compounds demonstrated IC50 values ranging from 19.41 µM to 29.27 µM, indicating potent cytotoxicity comparable to established anticancer agents .
  • Case Study 2 : Another investigation focused on the mechanism of action involving mitochondrial pathways. It was found that certain sulfonamide derivatives could trigger apoptosis through caspase-dependent pathways, highlighting their potential as therapeutic agents in oncology .

Pharmacological Applications

Given its structural characteristics and preliminary findings, this compound may have several pharmacological applications:

  • Antibacterial Activity : Similar sulfonamides are known for their antibacterial properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
  • Anti-inflammatory Effects : Compounds with sulfonamide groups have been studied for their anti-inflammatory effects, potentially useful in treating conditions like rheumatoid arthritis.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide, and how are reaction conditions optimized?

  • Methodology :

  • Method A : Condensation of sulfonamide precursors with aldehydes using toluene as a solvent, benzoic acid/piperidine catalysis, and Dean-Stark water removal (yields: 48–79%) .

  • Method B : Refluxing sulfamoyl acetic acid derivatives with substituted benzaldehydes in toluene, followed by purification via silica gel chromatography (yields: 49–65%) .

  • Key Parameters : Temperature (reflux), solvent choice (toluene/methanol), and catalyst loading (e.g., 0.30 mmol benzoic acid/piperidine).

    • Optimization : Adjust aldehyde stoichiometry (1.1–1.2 eq.) and monitor reaction progress via TLC .
    Method Reactants Catalyst Yield Reference
    ASulfonyl chloride + aniline derivativesBenzoic acid/Piperidine48–79%
    BSulfamoyl acetic acid + aldehydesPiperidine49–65%

Q. Which spectroscopic methods are most reliable for confirming the structural integrity of this compound?

  • 1H NMR : Assign peaks for key groups (e.g., OCH₃ at δ3.85, NH at δ6.43, and vinyl protons at δ7.12–7.81) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ m/z 380.0326 for fluorophenyl derivatives) .
  • IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and NH bends (~3300 cm⁻¹) .
  • Melting Points : Confirm purity (e.g., 131–133°C for pentafluorophenyl analogs) .

Q. What biological screening approaches are suitable for evaluating the pharmacological potential of this sulfonamide?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates .
  • Antiproliferative Activity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
    • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

  • Case Study : Conflicting IC₅₀ values in fluorophenyl vs. methoxyphenyl derivatives.

  • Approach :

Validate assay reproducibility (n ≥ 3 replicates).

Perform molecular docking to assess binding mode variations (e.g., sulfonyl group orientation in active sites) .

Analyze solubility differences (e.g., logP calculations) impacting cell permeability .

Q. What strategies optimize the compound’s crystallinity for X-ray diffraction studies?

  • Crystallization Techniques :

  • Slow evaporation from methanol/ethyl acetate mixtures .
  • Temperature-controlled cooling (0–5°C) to induce nucleation .
    • Polymorph Screening : Use solvents with varying polarity (e.g., DMSO vs. acetonitrile) to isolate needle-shaped or lath-shaped crystals .
    • Validation : Compare experimental XRD patterns (e.g., 2θ = 12.5°, 15.8°) with simulated data from SHELX .

Q. How can computational methods predict metabolic stability of this sulfonamide in preclinical studies?

  • In Silico Tools :

  • CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., methylsulfinyl group oxidation) .
  • Metabolite Identification : Match HRMS/MS fragments (e.g., m/z 162.1 for sulfonic acid cleavage) with in silico degradation pathways .

Q. What structural modifications enhance selectivity for target enzymes while minimizing off-target effects?

  • Design Principles :

  • Introduce bulky substituents (e.g., 2,4,6-trimethoxyphenyl) to sterically block non-target binding .
  • Replace methylsulfinyl with polar groups (e.g., hydroxyl) to improve solubility and reduce hepatic toxicity .
    • Validation : Compare inhibitory constants (Ki) of analogs against isoforms (e.g., COX-1 vs. COX-2) .

Data Contradiction Analysis

Example : Discrepancies in reported melting points for methoxyphenyl derivatives (112–114°C vs. 98–100°C).

  • Root Cause : Polymorphism or residual solvent in crystallization .
  • Resolution :
    • Repeat synthesis with strict solvent removal (Dean-Stark apparatus).
    • Characterize via DSC to detect polymorphic transitions (e.g., onset at 163–165°C) .

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